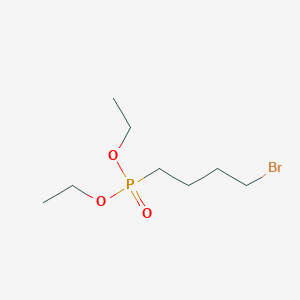

Diethyl 4-bromobutylphosphonate

Vue d'ensemble

Description

Diethyl 4-bromobutylphosphonate is a chemical compound with the formula C8H18BrO3P . It is also known as LUN 75661 and is a non-PEG crosslinker . It has a molecular weight of 273.1 .

Synthesis Analysis

The synthesis of Diethyl 4-bromobutylphosphonate involves the optimization of Michaelis–Arbuzov reaction conditions . The reaction was performed while distilling the generated bromoethane to improve the experimental conditions .Molecular Structure Analysis

Diethyl 4-bromobutylphosphonate contains a total of 30 bonds; 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis

Diethyl 4-bromobutylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions .Applications De Recherche Scientifique

-

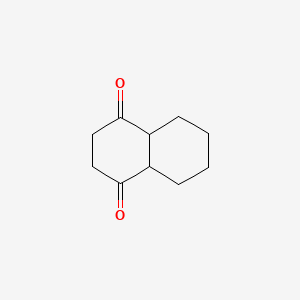

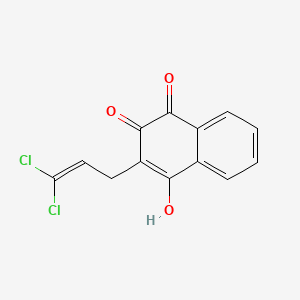

Synthesis of ω-Bromoalkylphosphonates and KuQuinones

- Field : Organic Chemistry

- Application Summary : Diethyl 4-bromobutylphosphonate is used in the synthesis of ω-bromoalkylphosphonates, which are useful building blocks for the tailored functionalization of complex organic molecules . These synthesized ω-bromoalkylphosphonates have been successfully adopted for the synthesis of new KuQuinone phosphonate esters .

- Methods and Procedures : The optimization of Michaelis–Arbuzov reaction conditions for ω-bromoalkylphosphonates has been performed, to improve process sustainability while maintaining good yields . The same reaction was performed while distilling the generated bromoethane .

- Results and Outcomes : By hydrolysis, phosphonic acid KuQuinone derivatives have been obtained for the first time . Considering the high affinity with metal-oxides, KuQuinones bearing phosphonic acid terminal groups are promising candidates for biomedical and photo (electro)chemical applications .

-

Potential Antimicrobial Agents

-

Proteomics Research

-

Bio-conjugation

-

Chemical Research

-

Pharmaceutical Research

Safety And Hazards

Diethyl 4-bromobutylphosphonate is classified as having acute toxicity, both oral and dermal, and it may cause respiratory irritation . It is also suspected of causing genetic defects . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective clothing .

Propriétés

IUPAC Name |

1-bromo-4-diethoxyphosphorylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BrO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSFAWDWYVZQBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559962 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-bromobutylphosphonate | |

CAS RN |

63075-66-1 | |

| Record name | Diethyl (4-bromobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.